7-(3,5-dimethyl-4-isoxazolyl)-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-3H-imidazo[4,5-c]quinolin-2-one is an imidazoquinoline.
Mechanism of Action
I-BET151 functions by selectively binding to the bromodomains of BET proteins, particularly BRD2, BRD3, and BRD4 [3, 5, 8, 11, 12, 16-18, 21, 22, 24, 26-28, 30]. This binding disrupts the interaction between BET proteins and acetylated lysine residues on histone tails. As a result, I-BET151 prevents BET proteins from associating with chromatin and regulating the transcription of target genes, many of which are involved in cell growth, proliferation, and survival. Notably, I-BET151 often leads to the downregulation of oncogenes like MYC and BCL2, contributing to its anti-cancer effects [, , , , , , , , , , , ]. The compound's ability to modulate the expression of specific genes varies depending on cell type and context, highlighting its complex influence on transcriptional regulation.
Applications
Oncology:
Hematological Malignancies: I-BET151 demonstrates potent anti-leukemic effects, particularly in MLL-fusion leukemia, by downregulating MYC and BCL2 expression, inducing apoptosis and cell cycle arrest [, , , , , , ].
Immunology & Inflammation:
Autoimmune Diseases: I-BET151 shows promise in suppressing autoimmune diseases like rheumatoid arthritis and type 1 diabetes by modulating the inflammatory response of immune cells and protecting against bone loss [, , ].
Inflammatory Conditions: Studies indicate that I-BET151 can reduce inflammatory mediator production in various cell types, including synovial fibroblasts, gingival fibroblasts, and macrophages, suggesting potential therapeutic benefits in inflammatory diseases [, , , ].
Developmental Biology:
Hematopoietic Differentiation: Research indicates that I-BET151 influences hematopoietic differentiation from human embryonic stem cells, suggesting a role for BET proteins in this process [].
Chondrocyte Differentiation and Bone Growth: I-BET151 has been shown to suppress chondrocyte differentiation and restrain bone growth, highlighting its potential impact on skeletal development [, ].
Related Compounds
(+)-JQ1
Compound Description: (+)-JQ1 is a thieno-triazolo-diazepine that acts as a potent, selective, and cell-permeable inhibitor of the BET family of bromodomains []. It competitively binds to the acetyl-lysine recognition motifs of BET bromodomains, disrupting their interaction with acetylated histones [, ]. (+)-JQ1 displays antitumor activity in various preclinical cancer models, including leukemia, lymphoma, and solid tumors, primarily by downregulating the expression of c-MYC [, ].
AZD5153
Compound Description: AZD5153 is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4 []. It disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of BRD4-dependent genes, including c-MYC. AZD5153 has shown anti-proliferative activity in various cancer cell lines.
Relevance: Unlike I-BET151, which inhibits multiple BET family members (BRD2, BRD3, BRD4), AZD5153 specifically targets BRD4 []. Despite this difference, both compounds ultimately inhibit BRD4-mediated gene transcription, leading to suppression of cancer cell growth.
R-JQ1
Compound Description: R-JQ1 is the less active enantiomer of (+)-JQ1 []. While (+)-JQ1 binds to BET bromodomains, R-JQ1 exhibits significantly weaker binding affinity and consequently does not effectively inhibit BET proteins.
Relevance: R-JQ1 serves as a negative control in studies investigating the effects of BET bromodomain inhibition []. Its lack of activity compared to both I-BET151 and (+)-JQ1 confirms that the observed biological effects are specifically due to BET bromodomain inhibition.
GSK1210151A
Compound Description: GSK1210151A, also known as I-BET151, is a small-molecule inhibitor that targets the BET family of proteins, specifically BRD2, BRD3, and BRD4 [, ]. By binding to the bromodomains of these proteins, I-BET151 disrupts their interaction with acetylated lysine residues on histone tails, impacting transcriptional regulation [].
I-BET762
Compound Description: I-BET762 is a potent and selective BET bromodomain inhibitor, structurally related to I-BET151 []. It exhibits similar antiproliferative effects in multiple myeloma cells by downregulating MYC expression and inducing apoptosis. Unlike I-BET151, I-BET762 has a favorable pharmacokinetic profile for oral administration, making it more suitable for clinical development.
SAHA (Vorinostat)
Compound Description: SAHA (suberoylanilide hydroxamic acid), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor []. It inhibits HDAC activity, leading to increased histone acetylation and modulation of gene expression. SAHA has demonstrated anti-inflammatory and anti-cancer properties.
Relevance: While both SAHA and I-BET151 target epigenetic mechanisms, they do so through different approaches. SAHA inhibits HDACs, affecting histone acetylation globally, whereas I-BET151 specifically targets BET bromodomains []. Despite these distinct mechanisms, both compounds exhibit anti-inflammatory activities.
TSA (Trichostatin A)
Compound Description: TSA (Trichostatin A) is a potent and reversible inhibitor of histone deacetylases (HDACs), especially HDAC1 and HDAC3 []. By inhibiting HDACs, TSA promotes histone acetylation and alters gene expression, leading to diverse biological effects, including cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glymidine sodium is the organic sodium salt of glymidine. It is a hypoglycemic drug used for the treatment of diabetes mellitus. It has a role as a hypoglycemic agent. It contains a glymidine(1-).
GMBS crosslinking reagent, also known as N-(Gamma-Maleimidobutyryloxy) Succinimide, is a non-cleavable, water insoluble, heterobifunctional protein crosslinker. GMBS crosslinking reagent is commonly used to crosslink haptens to carrier proteins or enzymes to antibody. GMBS crosslinking reagent's short spacer arm length of 7.3 angstroms and is less immunogenic than the MBS crosslinking reagent analog. GMBS crosslinking occurs via NHS ester and maleimide reactive groups which react with amino and sulfhydryl moites, respectively. GMBS Crosslinker is useful for making antibody drug conjugates (ADCs).
Gly-Gln is a dipeptide formed from glycine and L-glutamine residues. It has a role as a metabolite and a protective agent. It is a tautomer of a Gly-Gln zwitterion.
GN44028 inhibits HIF-1α. GN44028 surpresses HIF-1α transcriptional activity without affecting both HIF-1α protein accumulation and HIF-1α/HIF-1β heterodimerization in nuclei under the hypoxic conditions, suggesting that GN44028 probably affectes the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer.
GMQ is an activator of acid-sensing ion channel 3 (ASIC3). It evokes rapid inward currents with little desensitization in CHO cells expressing ASIC3 (EC50 = 67 µM at neutral pH). It is also an inhibitor of the GABAA receptor (IC50 = 0.39 µM in primary rat hippocampal neurons). GMQ has stimulatory effects on large-conductance calcium-activated potassium (BKCa) channels in GH3 rat pituitary cells and on non-selective cation currents in Rolf B1.T olfactory sensory neurons. It increases paw licking time in Asic3+/+ and, to a lesser extent, Asic3-/- mice when administered at a dose of 100 µM, an effect that can be blocked by the ASIC inhibitor amiloride. GMQ hydrochloride is a potent and selective modulator of acid-sensing ion channel (ASIC). It activates ASIC3 channels under neutral pH and blocks acid-induced maximal peak current.